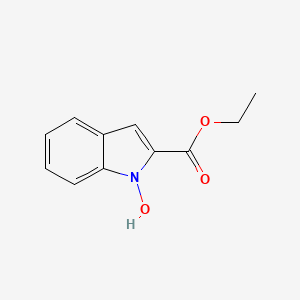
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of chromones, which are characterized by a benzopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Known for its antioxidant properties and used in various chemical applications.
4-Allyl-2,6-dimethoxyphenol: Used as a flavoring agent and in the production of other phenolic compounds.
Uniqueness
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one stands out due to its chromone structure combined with multiple methoxy groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
53617-61-1 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-12-7-6-8-13(23-2)18(12)14-9-11(21)17-15(27-14)10-16(24-3)19(25-4)20(17)26-5/h6-10H,1-5H3 |
InChI Key |
PTIRSDYYXKIRET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
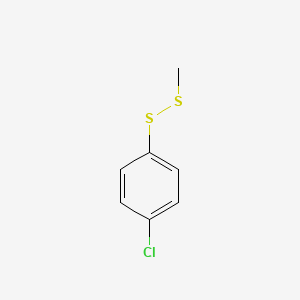
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
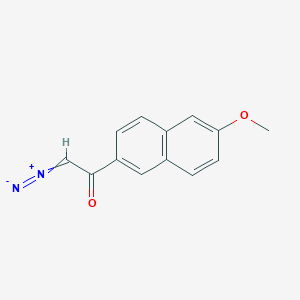

![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
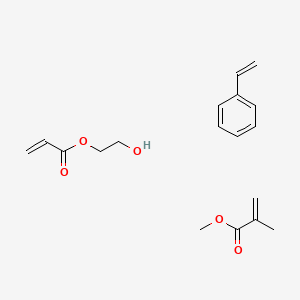
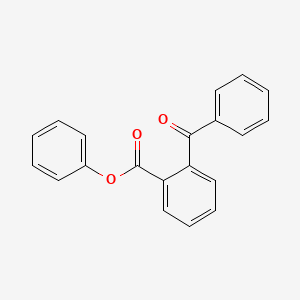

![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)
![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
